3-Chloro-4-fluorophenylhydrazine hydrochloride

Chemical Stability Solid-State Chemistry Reagent Handling

Choose 3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 175135-74-7) for unmatched reliability in medicinal chemistry. Its unique 3-chloro-4-fluoro substitution pattern is essential for synthesizing 1,3- and 1,5-diarylpyrazole antimalarials (IC50 as low as 0.14 µM) and pyridazinone-based schizophrenia therapeutics. The stable hydrochloride salt (mp 210-214°C) guarantees precise stoichiometry, superior batch-to-batch reproducibility, and long-term stability for automated synthesis and multi-year research programs. Substituting any other phenylhydrazine invalidates published SAR and synthetic protocols.

Molecular Formula C6H7Cl2FN2
Molecular Weight 197.03 g/mol
CAS No. 175135-74-7
Cat. No. B068651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenylhydrazine hydrochloride
CAS175135-74-7
Molecular FormulaC6H7Cl2FN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N[NH3+])Cl)F.[Cl-]
InChIInChI=1S/C6H6ClFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
InChIKeyDWCDDXINAZHRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 175135-74-7): A Halogenated Phenylhydrazine Salt for Targeted Heterocycle Synthesis


3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 175135-74-7) is a halogenated arylhydrazine derivative, supplied as a solid hydrochloride salt with a molecular weight of 197.04 g/mol and a typical melting point of 210-214°C . It belongs to the phenylhydrazine class, characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position. This specific substitution pattern, combined with the reactive hydrazine moiety, confers distinct physicochemical and reactivity properties that differ from its unsubstituted parent and other halogenated analogs [1].

Why Generic Substitution is Not an Option for 3-Chloro-4-fluorophenylhydrazine hydrochloride in R&D


Substituting 3-Chloro-4-fluorophenylhydrazine hydrochloride with unsubstituted phenylhydrazine or other halogenated analogs is scientifically invalid due to profound differences in electronic properties, radical stability, and synthetic utility. The unique 3-chloro-4-fluoro substitution pattern on the phenyl ring alters the electron density distribution, which directly influences the stability and reactivity of the hydrazyl radical intermediate—a key species in both toxicology and certain synthetic pathways [1]. Furthermore, the hydrochloride salt form provides enhanced stability, a defined solid-state morphology, and a precise stoichiometry (C6H7Cl2FN2, MW 197.04 g/mol) that is not available with the free base (CAS 84282-78-0, C6H6ClFN2, MW 160.58 g/mol) . Using a different salt form or a different substitution pattern would alter reaction kinetics, product profiles, and biological outcomes in downstream applications, rendering experimental results non-comparable and invalidating established synthetic protocols .

Quantitative Differentiation: 3-Chloro-4-fluorophenylhydrazine hydrochloride vs. Analogs


Enhanced Solid-State Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-Chloro-4-fluorophenylhydrazine exhibits a significantly higher melting point compared to its free base counterpart, indicating a more robust crystal lattice and superior thermal stability. This difference is critical for storage, handling, and long-term experimental reproducibility .

Chemical Stability Solid-State Chemistry Reagent Handling

Precise Stoichiometry in Synthesis: Hydrochloride Salt vs. Free Base

The defined molecular weight of the hydrochloride salt (197.04 g/mol) incorporates one equivalent of HCl, enabling precise stoichiometric calculations for reactions where the hydrazine is used directly. In contrast, the free base (160.58 g/mol) requires careful neutralization or handling under inert conditions to prevent oxidation or degradation, introducing variability in reaction yields and product purity .

Synthetic Chemistry Stoichiometry Reagent Purity

Validated Intermediate for Potent Antimalarial Pyrazoles

This specific compound is a validated building block for the synthesis of 1,5- and 1,3-diaryl substituted pyrazoles, a class of compounds with demonstrated activity against the enoyl-ACP reductase (PfENR) of Plasmodium falciparum. While direct IC50 data for the hydrazine intermediate is not applicable, the downstream pyrazoles derived from it have shown potent activity . The 3-chloro-4-fluoro substitution is a critical pharmacophoric element for target engagement, differentiating it from unsubstituted or differently halogenated phenylhydrazines.

Antimalarial Drug Discovery Enoyl-ACP Reductase Plasmodium falciparum

Key Intermediate for CNS-Active Pyridazinone Derivatives

3-Chloro-4-fluorophenylhydrazine hydrochloride is a critical precursor in the synthesis of 2-(3-chloro-4-fluorophenyl)-6-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)pyridazin-3(2H)-one, a compound under investigation for the prevention or treatment of psychiatric disorders, including schizophrenia . The specific halogenation pattern on the phenyl ring is essential for the target compound's interaction with its biological target(s).

Psychiatric Disorders Schizophrenia Pharmaceutical Intermediate Pyridazinone

High-Purity Grade for Reproducible Results

Commercially available 3-Chloro-4-fluorophenylhydrazine hydrochloride is routinely supplied at high purity levels, typically 97-98% as determined by HPLC . This high purity is essential for minimizing side reactions and ensuring reproducible outcomes in sensitive synthetic and analytical applications.

Analytical Chemistry Quality Control Reagent Grade

High-Value Application Scenarios for 3-Chloro-4-fluorophenylhydrazine hydrochloride


Synthesis of Antimalarial Lead Compounds Targeting PfENR

This compound is the optimal choice for research groups synthesizing 1,5- and 1,3-diaryl substituted pyrazoles as potential antimalarials targeting the enoyl-ACP reductase of Plasmodium falciparum. Its specific 3-chloro-4-fluoro substitution pattern is integral to the pharmacophore, and its use ensures the generation of compounds consistent with published SAR studies, where derivatives have shown IC50 values as low as 0.14 μM .

Development of CNS-Active Pyridazinones for Psychiatric Disorders

In medicinal chemistry programs focused on the pyridazinone class for treating schizophrenia and related psychiatric conditions, 3-Chloro-4-fluorophenylhydrazine hydrochloride is a non-substitutable building block. It is the direct precursor for the key intermediate 2-(3-chloro-4-fluorophenyl)-6-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)pyridazin-3(2H)-one . Using any other phenylhydrazine would yield a different final compound, invalidating the research.

Electron Paramagnetic Resonance (EPR) Studies of Hydrazyl Radicals

For researchers investigating the structure and stability of hydrazyl radicals using fast-flow EPR spectroscopy, 3-Chloro-4-fluorophenylhydrazine hydrochloride serves as a critical tool. Its unique electronic properties, conferred by the 3-chloro-4-fluoro substitution, allow for definitive assignments of hyperfine coupling constants, which are essential for understanding the toxicologically important free radical species [1].

Precision Organic Synthesis Requiring Stable, High-Purity Reagents

In any synthetic chemistry workflow where reaction stoichiometry, long-term stability, and batch-to-batch reproducibility are paramount, the hydrochloride salt form is superior. Its high melting point (210-214°C) ensures it remains a stable, free-flowing solid under standard laboratory storage conditions, unlike the lower-melting free base. This makes it the preferred reagent for automated synthesis platforms and long-term research projects.

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